n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine
Description
Properties
CAS No. |
5779-22-6 |
|---|---|
Molecular Formula |
C15H14N6 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-7H-purin-6-amine |
InChI |
InChI=1S/C15H14N6/c1-2-4-12-11(3-1)10(7-17-12)5-6-16-14-13-15(19-8-18-13)21-9-20-14/h1-4,7-9,17H,5-6H2,(H2,16,18,19,20,21) |
InChI Key |
ZNHBCRGNNDKNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N-[2-(1H-Indol-3-yl)ethyl]-7H-Purin-6-Amine
Nucleophilic Alkylation of Purine Derivatives
The most widely documented approach involves the alkylation of 7H-purin-6-amine derivatives with 2-(1H-indol-3-yl)ethylamine (tryptamine). This method leverages the nucleophilic reactivity of the purine’s N-7 position, which is selectively targeted for substitution. A representative protocol, adapted from patented alkylation techniques for analogous compounds, proceeds as follows:
Reagents :
- 7-Chloro-7H-purin-6-amine (1.0 equiv)
- 2-(1H-Indol-3-yl)ethylamine (1.2 equiv)
- Sodium carbonate (2.5 equiv)
- Potassium iodide (0.1 equiv)
- 4-Methyl-2-pentanone (solvent)
Procedure :
- Combine 7-chloro-7H-purin-6-amine, tryptamine, Na₂CO₃, and KI in 4-methyl-2-pentanone.
- Reflux the mixture at 120°C for 18 hours under nitrogen.
- Cool, filter the precipitate, and wash with methanol to isolate the crude product.
- Purify via recrystallization from dichloromethane/methanol (9:1).
Yield : 40–45% (typical for N-7 alkylations of purines).
Table 1: Critical Reaction Parameters for Alkylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | <±5% variance |
| Solvent Polarity | ε = 10–15 (e.g., MIBK) | Maximizes solubility |
| Catalyst (KI) Loading | 0.1–0.2 equiv | ↑ Yield by 15% |
Transition Metal-Catalyzed Coupling
Alternative methods employ palladium-mediated cross-coupling to attach the indole-ethyl moiety. While less common due to cost, this approach offers superior regioselectivity for complex purine substrates:
Conditions :
- Pd(PPh₃)₄ (5 mol%)
- DMF, 80°C, 12 hours
- Base: Cs₂CO₃ (2.0 equiv)
Advantage : Reduces side products from N-9 alkylation (<5% vs. 15–20% in thermal alkylation).
Reaction Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance purine solubility but may promote decomposition above 100°C. Hydrocarbon solvents like 4-methyl-2-pentanone balance reactivity and stability.
Table 2: Solvent Performance Comparison
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 38 | 88 |
| 4-Methyl-2-pentanone | 13.1 | 45 | 95 |
| Toluene | 2.4 | 22 | 78 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern production facilities utilize continuous flow reactors to overcome batch limitations:
- Residence Time : 30 minutes at 150°C
- Pressure : 8 bar (prevents solvent vaporization)
- Output : 1.2 kg/hr with ≥90% conversion
Purification Technologies
Industrial processes employ simulated moving bed (SMB) chromatography for cost-effective separation:
- Stationary Phase : C18-functionalized silica
- Mobile Phase : Methanol/water (70:30) + 0.1% TFA
- Purity : 99.5% API-grade output
Analytical Characterization
Structural Confirmation
¹H-NMR (400 MHz, DMSO-d₆) :
- δ 8.35 (s, 1H, purine H-8)
- δ 7.50–7.10 (m, 5H, indole aromatic)
- δ 4.25 (t, J = 6.5 Hz, 2H, N-CH₂)
HPLC :
- Column: Waters XBridge C18 (4.6 × 150 mm)
- Retention Time: 6.8 minutes (95% purity)
Chemical Reactions Analysis
Types of Reactions
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chloromethyl methyl ether (MOM-Cl) under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and as a potential modulator of biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, modulating neurotransmitter activity. The purine moiety can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural Analogues of Purin-6-amine Derivatives
The table below compares N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine with key analogs based on substituents, molecular properties, and biological relevance:
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- Indole vs. Imidazole : The indole group in this compound contributes to π-π stacking interactions with hydrophobic receptor pockets (e.g., AhR), whereas imidazole derivatives (e.g., ) exhibit higher polarity, limiting bioavailability .
- Alkyl Chains : Linear alkyl chains (e.g., propyl in ) reduce steric hindrance but lack aromatic interactions, while branched chains (e.g., 3-methylbutyl in ) enhance lipophilicity .
Synthetic Accessibility :
- N-7 Substitution: highlights challenges in isolating N-7 substituted purines due to competing reaction pathways and low yields (<10% for some intermediates) .
- Functional Group Compatibility: The synthesis of GNF-351 involves sequential substitutions (isopropyl and pyridyl groups), demonstrating the complexity of multi-step modifications .
Receptor Binding and Selectivity :
Biological Activity
n-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine, also known by its CAS number 5779-22-6, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a purine base with an indole moiety attached via an ethyl chain. Its molecular formula is , and it possesses a complex structure that allows it to interact with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against both Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 25923 | 3.90 |
| MRSA ATCC 43300 | <1.00 |
These results suggest that the compound could be a promising candidate for developing new antibiotics, especially in the context of rising antibiotic resistance .
Antifungal Activity
In addition to its antibacterial effects, this compound exhibits antifungal activity against Candida albicans . The following table summarizes its efficacy:
| Fungus | MFC (µg/mL) |
|---|---|
| Candida albicans | 7.80 |
This antifungal property further enhances its profile as a versatile therapeutic agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| MCF-7 (breast cancer) | <10 |
These findings suggest that this compound may selectively inhibit the growth of cancer cells while sparing normal cells
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
- Receptor Binding : It has been suggested that this compound could interact with neurotransmitter receptors, potentially influencing pathways related to mood and anxiety disorders.
- Cytotoxicity Induction : In cancer cells, the compound appears to induce apoptosis through various signaling pathways, leading to cell death 5.
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound:
- Study on MRSA Inhibition : A study demonstrated that this compound significantly inhibited MRSA growth in vitro, suggesting its potential for treating resistant infections.
- Anticancer Efficacy Assessment : Another study reported that several derivatives of this compound exhibited varying degrees of cytotoxicity against tumor cell lines, highlighting its potential as a lead compound in cancer therapy.
Q & A
Q. Q1. What are the recommended synthetic pathways for N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or Mannich base formation. For example, coupling indole-3-ethylamine with 7H-purin-6-amine precursors under reflux in anhydrous DMF with a palladium catalyst (e.g., Pd(PPh₃)₄) can yield the target compound. Optimization strategies include:
Q. Table 1: Example Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ 20–30% |
| Catalyst (Pd) | 5–10 mol% | ↑ 15–25% |
| Reaction Time | 12–18 hours | Plateau after 16h |
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
Q. Q3. What are the key physicochemical properties influencing its bioactivity?
Methodological Answer: Critical properties include:
- LogP : Predicted ~1.2 (iLOGP), indicating moderate lipophilicity for membrane permeability .
- Solubility : <1 mg/mL in water; use DMSO for in vitro assays .
- Hydrogen bonding : Purine N1 and indole NH groups enhance binding to adenosine receptors .
Advanced Research Questions
Q. Q4. How should researchers address contradictions in reported bioactivity data for purine-indole hybrids?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for endotoxin levels .
- Impurity profiling : Quantify byproducts (e.g., N-dealkylated analogs) via LC-MS to correlate with bioactivity .
- Meta-analysis : Compare data across studies using tools like PubChem BioActivity Score .
Q. Table 2: Common Bioactivity Discrepancies
| Source of Variation | Impact on IC₅₀ | Resolution Strategy |
|---|---|---|
| Cell line differences | ± 30–50% | Use CRISPR-edited isogenic lines |
| Solvent (DMSO vs. EtOH) | ↑↓ 2-fold | Pre-dilute in assay buffer |
| Impurity >5% | False positives | Purify via prep-HPLC |
Q. Q5. What computational methods are effective for predicting binding modes of this compound to adenosine receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of A₂A receptors (PDB: 4EIY). Focus on purine-indole stacking in the orthosteric pocket .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Thr88 and His264 .
- Free energy calculations : MM/PBSA to rank binding affinities of analogs .
Q. Q6. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
Q. Q7. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
Methodological Answer: Employ a factorial design to systematically vary substituents:
Q. Table 3: Example 2³ Factorial Design
| Factor | Level (-1) | Level (+1) |
|---|---|---|
| Indole C5 group | H | Br |
| Purine N7 | Unmodified | Methylated |
| Solubility enhancer | None | PEG-400 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
